molecular formula C10H20N3O3PS B6295222 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate CAS No. 1430837-91-4

4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate

Cat. No.: B6295222
CAS No.: 1430837-91-4
M. Wt: 293.33 g/mol
InChI Key: KGJWBSOVUYDJAT-UHFFFAOYSA-N
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Description

4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate is a chemical compound with the molecular formula C10H20N3O3PS and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a triaza-phosphaadamantane core, making it a versatile ligand in various chemical reactions.

Mechanism of Action

Target of Action

It is known that ptabs is a phosphine ligand , which suggests that its targets are likely to be metal ions in various biochemical reactions.

Mode of Action

PTABS acts as a ligand in various cross-coupling reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, PTABS can bind to metal ions, facilitating various chemical reactions. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Preparation Methods

The synthesis of 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate typically involves organic synthesis techniques. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper (II) salts, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate include:

The uniqueness of this compound lies in its sulfonate group, which enhances its solubility and reactivity in aqueous environments, making it particularly useful in water-based catalytic systems .

Properties

IUPAC Name

4-(3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decan-1-yl)butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N3O3PS/c14-18(15,16)4-2-1-3-13-6-11-5-12(7-13)9-17(8-11)10-13/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJWBSOVUYDJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C[N+]3(CN1CP(C2)C3)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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